Dimethyl cyclobutane-1,1-dicarboxylate
Description
Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemical Synthesis
Cyclobutane derivatives are valuable building blocks in contemporary organic synthesis due to a combination of inherent chemical properties and accessibility. Their significance stems from several key factors:
Ring Strain: The four-membered ring of cyclobutane possesses significant angle and torsional strain. This inherent strain makes the ring susceptible to selective cleavage under various reaction conditions, providing a driving force for a range of chemical transformations. This reactivity allows chemists to utilize cyclobutanes as precursors for both acyclic and more complex cyclic systems.
Synthetic Versatility: Cyclobutane derivatives serve as versatile intermediates in the synthesis of a wide array of organic molecules. They can undergo ring-opening, ring-expansion, and rearrangement reactions to afford diverse structural motifs. This versatility has been harnessed in the total synthesis of natural products and other complex target molecules.
Access to Diverse Architectures: The rigid framework of the cyclobutane ring provides a scaffold for the stereocontrolled introduction of functional groups. This has enabled the synthesis of carbo- and heterocyclic compounds with well-defined three-dimensional structures.
Availability: A number of dependable synthetic methods have been developed for the preparation of cyclobutane derivatives, often in high yields. These methods include [2+2] cycloadditions, which are particularly powerful for constructing the four-membered ring.
The strategic use of the inherent reactivity and structural features of cyclobutane derivatives continues to be an active area of research, offering innovative solutions to challenges in modern chemical synthesis.
Historical Development and Evolution of Research on Cyclobutane-1,1-dicarboxylates
The investigation of cyclobutane-1,1-dicarboxylates is rooted in the broader history of cyclobutane chemistry, which has been marked by both pioneering syntheses and periods of misconception. Early research into cyclobutane dicarboxylic acids was not without its challenges, with some initial reports of the synthesis of 1,3-cyclobutanedicarboxylic acid later being identified as incorrect. okstate.edu
The synthesis of the parent 1,1-cyclobutanedicarboxylic acid and its esters, such as the diethyl and dimethyl esters, has been a subject of study for over a century. One of the earliest and most enduring methods for the preparation of dialkyl cyclobutane-1,1-dicarboxylates involves the condensation of a dialkyl malonate with a 1,3-dihalopropane. orgsyn.org For instance, the reaction of diethyl malonate with trimethylene bromide in the presence of a base has been a classical route to diethyl cyclobutane-1,1-dicarboxylate (B1232482). orgsyn.org
A significant challenge in these early syntheses was the competing reaction of the intermediate with another molecule of the malonate, leading to the formation of byproducts. oregonstate.edu Over the years, refinements to these procedures have been made to improve yields and purity. For example, careful control of reaction conditions and stoichiometry has been employed to favor the desired cyclization.
The development of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been crucial in unequivocally characterizing these compounds and understanding their reactivity. The availability of these robust synthetic methods and characterization tools has paved the way for the exploration of cyclobutane-1,1-dicarboxylates as versatile intermediates in further synthetic applications. One notable application is the use of 1,1-cyclobutanedicarboxylic acid as a ligand in the synthesis of platinum-based anticancer drugs.
Fundamental Structural Aspects and Stereochemical Implications of Dimethyl Cyclobutane-1,1-dicarboxylate
The structure of this compound is defined by a four-membered carbon ring with two methoxycarbonyl groups attached to the same carbon atom.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 10224-72-3 |
The stereochemistry of this particular molecule is relatively straightforward. Since both ester groups are attached to the same carbon atom (the C1 position), this carbon is not a stereocenter. Consequently, this compound does not exhibit enantiomerism or diastereomerism.
However, the cyclobutane ring itself is not planar. To alleviate the torsional strain that would be present in a flat structure, the cyclobutane ring adopts a puckered or "butterfly" conformation. In this conformation, one carbon atom is out of the plane of the other three. This puckering is a dynamic process, and the ring can rapidly flip between equivalent puckered conformations at room temperature. The presence of the two bulky ester groups at the C1 position influences the energetics of this ring flipping and the preferred conformation of the molecule.
The fundamental structural and stereochemical features of this compound are crucial for understanding its reactivity and its utility as a building block in organic synthesis. The defined, albeit flexible, three-dimensional shape of the molecule plays a significant role in how it interacts with other reagents and participates in chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| CAS Number | 10224-72-3 | PubChem |
| IUPAC Name | This compound | PubChem |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHUHBBUBVJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427369 | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10224-72-3 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |
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Synthetic Methodologies for Dimethyl Cyclobutane 1,1 Dicarboxylate and Its Analogues
Direct Cyclobutane (B1203170) Ring Construction Approaches
Direct approaches to the cyclobutane-1,1-dicarboxylate (B1232482) scaffold involve the formation of two new carbon-carbon bonds in a single conceptual step, typically through cycloaddition reactions. These methods are valued for their efficiency in rapidly assembling the carbocyclic core.
The [2+2] cycloaddition, involving the union of two olefinic components, stands as a primary and frequently utilized method for accessing cyclobutane rings. nih.gov This reaction can be initiated either photochemically or thermally, with the choice of method depending on the specific substrates and desired outcomes.
Photochemical [2+2] cycloaddition is a powerful technique for synthesizing cyclobutane compounds, which can be otherwise challenging to prepare using conventional synthetic methods. researchgate.netresearchgate.net This approach involves the excitation of an olefin by ultraviolet (UV) or visible light to form an excited state that then reacts with another ground-state olefin. acs.org The reaction can be intermolecular or intramolecular and has been successfully applied to create a variety of cyclobutane derivatives. researchgate.netacs.org
The mechanism often proceeds in a stepwise fashion through a biradical or zwitterionic intermediate. researchgate.net For the synthesis of cyclobutane-1,1-dicarboxylate scaffolds, this typically involves the reaction of an alkene with an alkylidene malonate derivative. The stereochemical outcome of the reaction can often be controlled, particularly in solid-state photochemistry or through the use of catalysts. researchgate.netacs.org For example, highly enantioselective [2+2] cycloaddition reactions have been developed using catalysts such as a MgII/N,N'-dioxide complex. researchgate.net Copper(I)-catalyzed photocycloadditions have also been extensively used as a key step in the synthesis of various natural products containing the cyclobutane moiety. acs.org
| Catalyst/Condition | Reactants | Product Type | Yield | Enantiomeric Excess (ee) |
| UV Light (Solid State) | Cinnamic Acid Derivatives | Dimerized Cyclobutanes | High | N/A (meso or racemic) |
| MgII/N,N'-dioxide complex | Alkylidene malonates and N-allenamides | Polysubstituted methylenecyclobutanes | Up to 99% | Up to 96% |
| Copper(I) triflate | Various olefins | Fused/Substituted Cyclobutanes | Varies | N/A (often racemic) |
While photochemical methods are common, thermal [2+2] cycloadditions also provide a route to cyclobutane structures. These reactions are governed by Woodward-Hoffmann rules, which predict that the concerted suprafacial-suprafacial cycloaddition of two ethylenes is thermally forbidden. Consequently, thermal [2+2] cycloadditions often proceed through a stepwise mechanism involving diradical or zwitterionic intermediates, or they require specific substrates like ketenes or activated olefins. nih.govresearchgate.net
The formation of dimethyl cyclobutane-1,1-dicarboxylate analogues via thermal [2+2] cycloaddition can be achieved through the reaction of ketenes with alkenes. For instance, dichloroketene, generated in situ, can react with an alkene like benzyl (B1604629) vinyl ether to form a cyclobutanone (B123998) derivative, which can then be further functionalized. acs.org Another approach involves the reaction between electron-rich enamines and electron-deficient Michael acceptors, where the diastereoselectivity is controlled by the reversibility of the initial Michael addition, leading to the thermodynamically favored trans-substituted cyclobutanes. nih.gov A more recent development for synthesizing borylated cyclobutanes involves the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |
| Keteniminium salt (generated in situ) | Vinyl boronate | Thermal | Borylated cyclobutane | Moderate to Good |
| Dichloroketene (generated in situ) | Benzyl vinyl ether | Thermal | Dichlorocyclobutanone derivative | 50% |
| Enamine | Michael acceptor alkene | Thermal | trans-Substituted cyclobutane | Varies |
An alternative to building the cyclobutane ring through cycloaddition is the formation of one C-C bond to close a pre-existing linear chain. These intramolecular strategies are fundamental in alicyclic chemistry and provide reliable pathways to the cyclobutane-1,1-dicarboxylate core.
While not commonly termed "reductive cyclization" in the context of cyclobutane-1,1-dicarboxylate synthesis, a related and highly effective method involves the intramolecular cyclization of γ-halomalonic esters. This method is a variation of the geminal dialkylation approach. For example, diethyl γ-bromopropylmalonate can be treated with sodium ethoxide to induce intramolecular ring closure, yielding diethyl 1,1-cyclobutanedicarboxylate. orgsyn.org This process involves the formation of an enolate followed by an intramolecular SN2 reaction that displaces the bromide, thus forming the cyclobutane ring. This approach offers the advantage of avoiding the formation of byproducts that can occur in the direct reaction of diethyl malonate with 1,3-dibromopropane. acs.org
| Starting Material | Base | Product | Overall Yield from Diethyl Allylmalonate |
| Diethyl γ-bromopropylmalonate | Sodium Ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | ~50% |
The most traditional and widely-used method for synthesizing cyclobutane-1,1-dicarboxylic acid and its esters is the geminal dialkylation of a malonic ester with a 1,3-dihalopropane. wikipedia.orglibretexts.org This reaction, often referred to as the Perkin alicyclic synthesis, involves the sequential alkylation of both α-hydrogens of the malonic ester with a single reagent containing two electrophilic centers. wikipedia.orgmasterorganicchemistry.com
In a typical procedure, diethyl malonate is treated with a base, such as sodium ethoxide, to generate a stabilized enolate. libretexts.orgmasterorganicchemistry.com This nucleophilic enolate then reacts with a 1,3-dihaloalkane, like 1,3-dibromopropane. The first step is an intermolecular SN2 reaction, forming a γ-halopropylmalonic ester. A second equivalent of base then removes the remaining acidic α-hydrogen, generating a new enolate that undergoes an intramolecular SN2 reaction to close the ring and form the cyclobutane-1,1-dicarboxylate. orgsyn.orgacs.org The resulting diethyl ester can then be hydrolyzed to cyclobutane-1,1-dicarboxylic acid, which in turn can be esterified with methanol (B129727) to yield this compound. A significant side reaction in this synthesis is the intermolecular reaction of the intermediate γ-halopropylmalonic ester with another molecule of malonate enolate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate. orgsyn.orgacs.org
| Malonic Ester | Dihaloalkane | Base | Product | Reported Yield |
| Diethyl malonate | 1,3-Dibromopropane | Sodium Ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | ~25% |
| Diethyl malonate | 1-Bromo-3-chloropropane | Sodium Ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | N/A |
Ring Expansion Protocols for Cyclobutane-1,1-dicarboxylates
The inherent ring strain of cyclobutane-1,1-dicarboxylates makes them valuable substrates for ring expansion reactions, providing access to larger, more complex molecular frameworks. These protocols leverage the release of strain energy to drive the formation of five-, six-, or even eight-membered rings.
One prominent strategy involves the use of donor-acceptor (D-A) cyclobutanes, which can be activated by Lewis acids to generate dipolar intermediates. These intermediates can then participate in cycloaddition reactions. For instance, Lu(OTf)₃-catalyzed formal [4+4] cycloaddition reactions between cyclobutane-1,1-diesters and anthranils have been reported to yield oxa-bridged eight-membered heterocycles. researchgate.net Similarly, Lewis acid-catalyzed reactions of D-A cyclobutanes with 2-naphthols can lead to ring-opened products that, upon intramolecular cyclization, form naphthalene-fused oxepines. researchgate.net
Acid-catalyzed rearrangements are another effective method for ring expansion. Chiral cyclobutyl derivatives can undergo acid-catalyzed ring enlargement to produce strained heterocyclic and carbocyclic compounds. mdpi.com A pinacol-type rearrangement of isopropenylcyclobutanol, for example, proceeds through a carbocationic intermediate to yield 2,2-dialkylcyclopentanones without loss of optical purity. mdpi.com The Wolff rearrangement of β-substituted cyclobutanones with diazomethane (B1218177) also serves as a classic method for ring expansion to cyclopentanones, which are valuable synthetic intermediates. researchgate.net
Table 1: Examples of Ring Expansion Reactions from Cyclobutane Precursors
| Starting Material Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Donor-Acceptor Cyclobutane | Lu(OTf)₃, Anthranils | Oxa-bridged eight-membered heterocycles | researchgate.net |
| Donor-Acceptor Cyclobutane | Lewis Acid, 2-Naphthols, NBS | Naphthalene-fused oxepines | researchgate.net |
| Isopropenylcyclobutanol | Acid Catalyst | 2,2-Dialkylcyclopentanone | mdpi.com |
Synthetic Pathways to Functionalized Dimethyl Cyclobutane-1,1-dicarboxylates
The synthesis of functionalized cyclobutane-1,1-dicarboxylates, where substituents are introduced onto the four-membered ring, is crucial for modifying the compound's properties for various applications.
A direct and efficient route is the Michael-induced ring closure (MIRC) reaction. This method involves the reaction of an electrophilic alkylidene, such as dimethyl 2-(3-chloro-2,2-dimethylpropylidene)malonate, with various nucleophiles. thieme-connect.de The initial Michael addition is followed by an intramolecular ring closure via nucleophilic substitution of a leaving group. This approach has been successfully used to synthesize new 2-functionalized cyclobutane-1,1-dicarboxylic esters by treating the starting malonate with nucleophiles like sodium tert-butylthiolate or sodium cyanide in methanol. thieme-connect.de
Another powerful strategy is the functionalization of C–H bonds on a pre-existing cyclobutane ring. acs.orgnih.gov This modern approach views a carbonyl group attached to the ring as a latent directing group for C–H activation. acs.orgnih.gov Sequential, controlled C–H functionalization reactions can be performed to introduce different groups onto the ring, enabling the synthesis of unsymmetrical cyclobutane structures. acs.org For instance, a sequential C–H/C–C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.gov This method proceeds through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C cleavage and functionalization with various coupling partners. nih.gov
Stereocontrolled and Enantioselective Synthesis of this compound Derivatives
Controlling the three-dimensional arrangement of atoms is paramount in modern chemical synthesis. Several methods have been developed for the stereocontrolled and enantioselective synthesis of cyclobutane derivatives.
Photochemical [2+2] cycloadditions are a fundamental route to cyclobutane rings, and their stereochemical outcome can often be controlled. mdpi.com The use of chiral auxiliaries or catalysts in these and other cycloaddition reactions, such as ketene (B1206846) cycloadditions, allows for the synthesis of chiral, non-racemic cyclobutane compounds with high stereo- and enantioselectivity. mdpi.com
A sophisticated multicomponent process has been developed for constructing enantiomerically enriched cyclobutanes. nih.gov This process begins with the Rh₂(S-NTTL)₄-catalyzed reaction of t-butyl (E)-2-diazo-5-arylpent-4-enoates to form enantiomerically enriched bicyclobutanes. These strained intermediates then undergo a copper-catalyzed homoconjugate addition/enolate trapping sequence to yield densely functionalized cyclobutanes with high diastereoselectivity. nih.gov This two-catalyst, three-component procedure can be conveniently performed in a single flask. nih.gov
Furthermore, the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition using cyclobutenes. rsc.orgresearchgate.net The use of a chiral cinchona-based squaramide bifunctional acid–base catalyst with an N-acyl-oxazolidinone-substituted cyclobutene (B1205218) afforded thio-cyclobutanes in high yield and excellent enantioselectivity, with enantiomeric ratios up to 99.7:0.3. rsc.org
Table 2: Enantioselective Synthetic Approaches to Cyclobutane Derivatives
| Method | Catalysts/Reagents | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Bicyclobutanation / Homoconjugate Addition | Rh₂(S-NTTL)₄, Copper catalyst | Enantiomerically enriched bicyclobutane | Highly substituted cyclobutanes, high diastereoselectivity | nih.gov |
| Sulfa-Michael Addition | Chiral squaramide catalyst | N-acyl-oxazolidinone-substituted cyclobutene | Thio-substituted cyclobutanes, high enantioselectivity (er up to 99.7:0.3) | rsc.orgresearchgate.net |
Scalable Synthetic Approaches for this compound Precursors
The availability of scalable synthetic routes to precursors is essential for the broader application of this compound. The most fundamental precursor is cyclobutane-1,1-dicarboxylic acid.
A well-established and scalable synthesis of this precursor involves the reaction of dimethyl malonate with 1,3-dibromopropane. This reaction is typically carried out in the presence of a strong base, such as potassium tertiary butoxide in methanol, to facilitate the double alkylation of the malonate ester. The resulting this compound can then be hydrolyzed to the corresponding dicarboxylic acid. This method is advantageous as it uses readily available and inexpensive starting materials.
A diastereoselective synthesis of cyclobutane hydroxy acids, which are also valuable precursors, has been reported as a scalable process employing inexpensive starting materials. acs.org This reaction involves the double alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin (B41342) to deliver the hydroxy acid as a single diastereomer. acs.org Such scalable methods are crucial for producing the multigram quantities needed for further research and development. researchgate.net
Table 3: Scalable Synthesis of Cyclobutane-1,1-dicarboxylic Acid
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Cyclization | Dimethyl malonate, 1,3-Dibromopropane | Potassium tertiary butoxide, Methanol | This compound |
Reactivity and Mechanistic Investigations of Dimethyl Cyclobutane 1,1 Dicarboxylate
Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety
The relief of ring strain is a primary driving force for the ring-opening reactions of cyclobutane derivatives. Depending on the reagents and conditions, these reactions can proceed through nucleophilic, electrophilic, or radical-mediated pathways.
Substituted cyclobutanes, such as those with geminal ester groups, are susceptible to ring-opening by nucleophiles. chemistryviews.org This reactivity is particularly pronounced in donor-acceptor (D-A) cyclobutanes, where the presence of both electron-donating and electron-withdrawing groups facilitates cleavage of the cyclobutane ring.
Under the influence of a Lewis acid catalyst, D-A cyclobutanes can react with nucleophiles like 2-naphthols, leading to ring-opened products. researchgate.net The reaction is proposed to proceed via a Friedel-Crafts-like mechanism. researchgate.net Similarly, electron-rich arenes, thiols, and selenols can act as nucleophiles to open the cyclobutane ring, typically catalyzed by an inexpensive Lewis acid like aluminum chloride (AlCl₃). chemistryviews.org These reactions often yield γ-substituted diesters in moderate to very good yields. chemistryviews.org The mechanism involves the nucleophilic attack on one of the cyclobutane carbons, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain structure.
The reactivity of the cyclobutane ring in 1,3-dimethyl-5-methylenebarbituric acid dimer towards various nucleophiles has also been investigated. researchgate.net Aliphatic amines and other nucleophiles were found to react with the exocyclic methylene (B1212753) group, leading to ring-opened products. researchgate.net
Table 1: Examples of Nucleophile-Mediated Ring-Opening Reactions
| Nucleophile | Catalyst | Product Type | Reference |
| 2-Naphthols | Lewis Acid | Ring-opened alkylated naphthalenes | researchgate.net |
| Electron-rich arenes | AlCl₃ | γ-Aryl-substituted diesters | chemistryviews.org |
| Thiols | AlCl₃ | γ-Thio-substituted diesters | chemistryviews.org |
| Selenols | AlCl₃ | γ-Seleno-substituted diesters | chemistryviews.org |
| Aliphatic amines | None | 5-(Substituted methyl)-1,3-dimethylbarbiturates | researchgate.net |
While less common than nucleophilic ring-opening, electrophilic activation can also induce transformations of the cyclobutane ring. In the context of donor-acceptor cyclobutanes, Lewis acids can act as electrophiles, coordinating to the acceptor group (the dicarboxylate esters) and polarizing the molecule. researchgate.net This polarization enhances the electrophilicity of the cyclobutane carbons, making them more susceptible to attack by even weak nucleophiles.
This electrophilic activation is a key step in the Lewis acid-catalyzed reactions of D-A cyclobutanes with various nucleophiles, as it facilitates the initial ring-opening event. researchgate.net The subsequent transformation depends on the nature of the nucleophile and any intramolecular cyclization possibilities of the resulting intermediate.
Radical reactions provide another avenue for the cleavage of the cyclobutane ring. One-electron oxidation of a cyclobutane derivative can lead to the formation of a cation radical, which can then undergo ring-opening. rsc.org For instance, the one-electron oxidation of trans-1,2-di(carbazol-9-yl)cyclobutane results in high yields of an open-chain methanolysis product, demonstrating the facile interconversion between the cyclobutane cation radical and the open-chain butane (B89635) cation radical. rsc.org
Visible light-induced photoredox catalysis can be employed for the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors, leading to functionalized cyclobutenes. rsc.org While this specific example involves a bicyclobutane, the principle of radical-induced ring scission is applicable to cyclobutane systems. The process typically involves the generation of a radical which then adds to the cyclobutane ring, inducing a β-scission event that cleaves a C-C bond and relieves ring strain.
Theoretical studies on the ring-opening of the cyclobutene (B1205218) radical cation have shown that the reaction can proceed through competitive pathways, with solvent effects playing a significant role in determining the preferred pathway. acs.orgacs.org
Thermal and photochemical conditions can also induce the cleavage of the cyclobutane ring, often through pericyclic reactions. The ring-opening of cyclobutene to 1,3-butadiene (B125203) is a classic example of an electrocyclic reaction. masterorganicchemistry.com Under thermal conditions, this reaction proceeds in a conrotatory fashion, while under photochemical conditions, it follows a disrotatory pathway. masterorganicchemistry.com
While dimethyl cyclobutane-1,1-dicarboxylate (B1232482) itself does not have the unsaturation of cyclobutene, the principles of thermal and photochemical activation can be relevant for its derivatives. The high ring strain of the cyclobutane ring makes thermal ring cleavage a possibility, although often requiring high temperatures. Photochemical [2+2] cycloaddition is a common method for synthesizing cyclobutane rings, and the reverse reaction, a retro-[2+2] cycloaddition, can be induced photochemically or thermally to cleave the ring. researchgate.net
Computational studies on the biosynthesis of natural products containing cyclobutane rings have explored both thermal and photochemical pathways for their formation and potential cleavage. researchgate.netnottingham.edu.cnresearchgate.net These studies suggest that both mechanisms are plausible depending on the specific molecular structure and the availability of light. researchgate.netnottingham.edu.cnresearchgate.net
Cycloaddition Chemistry Involving Dimethyl Cyclobutane-1,1-dicarboxylate Derivatives
Donor-acceptor cyclobutanes, including derivatives of this compound, can serve as precursors to 1,4-dipoles, which can then participate in cycloaddition reactions. researchgate.net This chemistry has been explored to a lesser extent than that of the analogous donor-acceptor cyclopropanes but offers a powerful tool for the synthesis of more complex cyclic systems. researchgate.net
Alkoxy-activated cyclobutane-1,1-dicarboxylates (AACDs) have been shown to undergo cycloaddition reactions with a variety of dipolarophiles, including aldehydes, imines, nitrones, and alkynes. researchgate.net These reactions are typically catalyzed by a Lewis acid and proceed through the formation of a 1,4-dipolar intermediate generated by the ring-opening of the cyclobutane.
This dipolar intermediate can then be trapped by a suitable dipolarophile in a formal [4+n] cycloaddition, where 'n' depends on the nature of the trapping agent. For example, reaction with an aldehyde (a 2π component) would lead to a formal [4+2] cycloaddition.
Cyclobutenone, a related four-membered ring system, has been shown to be a highly reactive dienophile in Diels-Alder reactions, participating in [4+2] cycloadditions with various dienes. nih.govresearchgate.net This highlights the utility of strained four-membered rings in cycloaddition chemistry. While this compound itself is not a dienophile, its derivatives can be transformed into reactive species for cycloaddition reactions.
Table 2: Examples of Intermolecular Cycloadditions with AACDs
| Dipolarophile/Dienophile | Catalyst | Product Type | Reference |
| Aldehydes | Lewis Acid | Tetrahydrofurans | researchgate.net |
| Imines | Lewis Acid | Pyrrolidines | researchgate.net |
| Nitrones | Lewis Acid | Isoxazolidines | researchgate.net |
| Alkynes | Lewis Acid | Dihydropyrroles | researchgate.net |
Intramolecular Cycloaddition Frameworks
The rigid structure of the cyclobutane ring makes its derivatives valuable precursors for constructing complex, fused bicyclic systems through intramolecular cycloadditions. While examples starting directly from this compound are specific to particular synthetic goals, the general principle has been demonstrated in related systems. For instance, a tandem reaction involving the ring-opening of a thiazoline (B8809763) ring to generate an N-alkenyl functionalized intermediate, followed by an intramolecular [2+2] cycloaddition, has been used to create cyclobutane-fused thiazolino-2-pyridones. nih.gov This strategy highlights how a tethered reactive partner on a molecule can engage with another part of the structure in a cycloaddition, leading to the formation of intricate polycyclic frameworks. Such approaches underscore the potential of appropriately substituted cyclobutane-1,1-dicarboxylate derivatives to serve as platforms for building complex molecular topographies.
Donor-Acceptor Cyclobutane Reactivity in [4+2] Annulations
The "donor-acceptor" (D-A) nature of certain cyclobutane-1,1-dicarboxylates, where the cyclobutane ring is substituted with an electron-donating group, enables their participation in formal [4+2] cycloaddition or annulation reactions. The strain of the four-membered ring, combined with the electronic push-pull effect, facilitates ring-opening under Lewis acid catalysis to form a 1,4-zwitterionic intermediate. This intermediate can then be trapped by various dienophiles.
A notable application is the scandium(III) triflate (Sc(OTf)₃)-catalyzed [4+2] cycloaddition with iminooxindoles. nih.gov This reaction provides a highly diastereoselective route to complex spiro[piperidine-3,2′-oxindoles]. nih.gov The reaction proceeds under mild conditions and tolerates a range of substituents on both the cyclobutane and the iminooxindole components. nih.gov
| Catalyst | Dienophile | Product Type | Yield (%) | Reference |
| Sc(OTf)₃ | Iminooxindoles | Spiro[piperidine-3,2′-oxindoles] | 35–82 | nih.gov |
| Yb(OTf)₃ | Nitrosoarenes | Tetrahydro-1,2-oxazines | Good to Excellent |
The proposed mechanism involves the coordination of the Lewis acid to an ester group, which promotes the heterolytic cleavage of a distal C-C bond in the cyclobutane ring. This generates a stabilized cationic donor end and an anionic acceptor end, forming the key 1,4-zwitterionic intermediate. This intermediate then undergoes cyclization with the dienophile to afford the final product. nih.gov This reactivity showcases D-A cyclobutanes as versatile four-carbon synthons for constructing six-membered heterocyclic rings. nih.gov
Derivatization and Functionalization of the Diester Moiety and Cyclobutane Ring
Hydrolysis and Transesterification Reactions of Dicarboxylates
The diester functionality of this compound is a prime site for chemical modification.
Hydrolysis: The methyl esters can be readily hydrolyzed under basic conditions to yield the corresponding cyclobutane-1,1-dicarboxylic acid. This transformation is typically achieved by refluxing the diester with a strong base like potassium hydroxide (B78521) in an alcoholic solvent, followed by acidification. orgsyn.org The resulting diacid is a crucial intermediate for further transformations. orgsyn.org
Transesterification: The conversion of the dimethyl ester to other esters (transesterification) can be accomplished using various catalysts. Titanium-based catalysts, such as titanium(IV) isopropoxide, are particularly effective for such reactions, often facilitated by microwave heating to reduce reaction times. nih.govresearchgate.net The process involves reacting the starting ester with a different alcohol in the presence of the catalyst. Titanosilicate molecular sieves have also been shown to catalyze the transesterification of related diesters like diethylmalonate with high efficiency. iitm.ac.in These methods allow for the introduction of different alkoxy groups, which can modify the compound's physical properties or provide a handle for further synthesis. nih.goviitm.ac.in
| Catalyst Type | Reactant | Product | Key Features | Reference |
| Titanium(IV) isopropoxide | Ester + Alcohol | New Ester + Methanol (B129727) | Microwave heating accelerates reaction | nih.gov |
| Titanosilicate (TS-1) | Diethylmalonate + n-butanol | Mono- and Di-butyl esters | High conversion and selectivity | iitm.ac.in |
Transformations of Carboxylic Acid Derivatives
Once hydrolyzed, the resulting cyclobutane-1,1-dicarboxylic acid serves as a precursor for other functional groups. A primary transformation is thermal decarboxylation. Heating the 1,1-diacid at temperatures around 160°C efficiently expels one molecule of carbon dioxide to produce cyclobutanecarboxylic acid in high yield (86-91%). wikipedia.orgchemicalbook.com This reaction provides a straightforward route to the monosubstituted cyclobutane core. wikipedia.orgchemicalbook.com
Further derivatization can be achieved through reactions like the Curtius rearrangement. This sequence, starting from an ester derivative, can convert a carboxylic acid function into a primary amine, opening pathways to aminocyclobutane structures which are valuable in medicinal chemistry. acs.org
Selective Chemical Modifications of the Cyclobutane Core
Direct functionalization of the cyclobutane ring's C-H bonds offers a powerful strategy for introducing complexity. The development of catalyst-controlled C-H functionalization allows for remarkable site selectivity. nih.gov Using rhodium catalysts with specifically designed ligands, it is possible to direct C-H insertion reactions of diazo compounds to selectively form either 1,1-disubstituted or cis-1,3-disubstituted cyclobutane products. nih.gov
Another advanced technique is the transannular C-H arylation of cyclobutane carboxylic acid derivatives. substack.comnih.gov This method utilizes a palladium catalyst with specialized pyridone-based ligands to overcome the inherent strain and the typical preference for β-functionalization, achieving selective arylation at the γ-position of the cyclobutane ring. substack.comnih.gov This allows for the direct installation of aryl groups onto the cyclobutane core, a transformation that would otherwise require lengthy synthetic sequences. substack.com
| Method | Catalyst/Reagent | Position Functionalized | Product Type | Reference |
| C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 | cis-1,3-disubstituted | nih.gov |
| Transannular Arylation | Pd(OAc)₂ / Pyridone Ligands | γ-position (C3) | 3-Aryl-cyclobutane carboxylic acid | substack.comnih.gov |
Elucidation of Reaction Mechanisms and Kinetics
The reactivity of donor-acceptor cyclobutanes in [4+2] annulations is mechanistically distinct from classical Diels-Alder reactions. Kinetic and computational studies on related donor-acceptor cyclopropanes, which exhibit analogous reactivity, provide significant insight. researchgate.net The reaction is initiated by the activation of the cyclobutane by a Lewis acid. nih.gov This coordination weakens the C-C bonds of the strained ring, facilitating a ring-opening to form a zwitterionic intermediate. scholaris.caresearchgate.netnih.gov
The rate and facility of this ring-opening are influenced by several factors:
Lewis Acid Strength: Stronger Lewis acids can more effectively polarize the ester group and promote ring cleavage.
Donor Group: The nature of the electron-donating group on the cyclobutane ring stabilizes the cationic portion of the zwitterionic intermediate, influencing its formation.
Acceptor Group: The gem-dicarboxylate moiety serves to stabilize the anionic portion of the intermediate.
Once formed, this 1,4-dipolar species is trapped by the dienophile in a stepwise process, leading to the formation of the six-membered ring. nih.gov This stepwise mechanism, proceeding through a discrete zwitterionic intermediate, rationalizes the high diastereoselectivity often observed in these reactions, as the cyclization proceeds through a sterically favored conformation. nih.gov
Detailed Mechanistic Pathways for Cyclobutane Formation and Reactivity
The formation of the cyclobutane-1,1-dicarboxylate scaffold can be achieved through several synthetic pathways, with the selection of the method often depending on the desired scale and substitution pattern. A traditional and widely used method involves the condensation of a malonic ester, such as dimethyl malonate, with a 1,3-dihalopropane, typically 1,3-dibromopropane. orgsyn.org This reaction proceeds via a double nucleophilic substitution mechanism. Initially, a base like sodium ethoxide deprotonates the dimethyl malonate to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. A second, intramolecular substitution occurs after another deprotonation, leading to the closure of the four-membered ring. orgsyn.org
Another efficient method for synthesizing functionalized cyclobutane-1,1-dicarboxylates is the Michael-induced ring closure (MIRC) reaction. thieme-connect.de This pathway begins with a Michael addition of a nucleophile to an appropriate δ-chloro-α,β-unsaturated diester, such as dimethyl 2-(3-chloro-2,2-dimethylpropylidene)malonate. The addition of nucleophiles like sodium tert-butylthiolate or sodium cyanide generates an enolate intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic substitution of the chloride, forming the cyclobutane ring in a single, efficient step. thieme-connect.de For instance, the reaction with sodium cyanide in methanol at room temperature first yields the Michael adduct, but under reflux conditions, it selectively forms dimethyl 2-cyanocyclobutane-1,1-dicarboxylate. thieme-connect.de
The reactivity of this compound and related "donor-acceptor" (D-A) cyclobutanes is dominated by ring-opening reactions, driven by the relief of inherent ring strain (approximately 110 kJ/mol). researchgate.net These compounds can act as 1,4-dipole synthons. In the presence of a Lewis acid, the cyclobutane ring can cleave, generating a dipolar intermediate that can be trapped by various dipolarophiles in cycloaddition reactions. researchgate.netrsc.org This strategy has been employed in formal [4+2] and [4+4] cycloadditions to construct more complex molecular architectures, such as tricyclic indolines and oxa-bridged eight-membered heterocycles. researchgate.net The mechanism involves the Lewis acid coordinating to a carbonyl oxygen, which facilitates the C-C bond cleavage and formation of a zwitterionic intermediate that subsequently reacts with a reaction partner. researchgate.net
Kinetic Studies of Ligand Displacement and Ring-Opening Processes
Kinetic studies have provided significant insight into the mechanisms of reactions involving the cyclobutane-1,1-dicarboxylate (cbdca) ligand, particularly its displacement from metal complexes, which is relevant to the reactivity of compounds like the anticancer drug carboplatin.
Investigations into the displacement of the bidentate cbdca ligand from palladium(II) complexes, such as [Pd(en)(cbdca)] and [Pd(bpy)(cbdca)], by various nucleophiles (e.g., thiourea, iodide) have revealed a two-step process. rsc.orgrsc.org The first step is the opening of the chelate ring, where one carboxylate group detaches from the metal center, followed by the second step, which is the complete displacement of the now monodentate cbdca ligand. rsc.org The rate and activation parameters for these reactions are consistent with an associative substitution mechanism, where the incoming nucleophile attacks the complex to form a five-coordinate transition state. rsc.orgrsc.org
| Nucleophile | Process | Rate Constant (k) | Activation Enthalpy (ΔH‡, kJ mol⁻¹) | Activation Entropy (ΔS‡, J K⁻¹ mol⁻¹) |
|---|---|---|---|---|
| Thiourea (tu) | First Step | k₁ = 0.15 M⁻¹s⁻¹ | 45 ± 2 | -84 ± 6 |
| Second Step | k₂ = 0.021 M⁻¹s⁻¹ | 58 ± 3 | -65 ± 9 | |
| Iodide (I⁻) | First Step | k₁ = 1.3 M⁻¹s⁻¹ | 40 ± 1 | -88 ± 4 |
| Second Step | k₂ = 0.015 M⁻¹s⁻¹ | 65 ± 2 | -45 ± 7 |
Data sourced from Shoukry et al. (1998). rsc.org
Similarly, the kinetics of the acid-catalysed displacement of the cbdca ligand from the platinum(II) complex [Pt(NH₃)₂(cbdca)] (carboplatin) also show two consecutive first-order processes. psu.edu At low acid concentrations, the rate constant for the first step (ring-opening) is approximately 10 times greater than that for the second step (ligand loss). psu.edu The first step exhibits a complex dependence on acid concentration, while the second step follows a simple first-order dependence on [H⁺]. psu.edu This behavior highlights the crucial role of the chelate ring-closing process, which can be prevented by protonation in acidic conditions. psu.edu
| [HClO₄] (mol dm⁻³) | kobs(1) (10⁻⁵ s⁻¹) | kobs(2) (10⁻⁵ s⁻¹) |
|---|---|---|
| 0.10 | 1.58 | 0.16 |
| 0.20 | 2.80 | 0.31 |
| 0.50 | 5.88 | 0.80 |
| 1.00 | 9.17 | 1.61 |
Data sourced from Hindmarsh et al. (1997). psu.edu
Identification and Characterization of Reaction Intermediates
The mechanistic pathways of reactions involving this compound often proceed through transient intermediates that are key to understanding the reaction outcome. In the Lewis acid-catalyzed cycloaddition reactions of donor-acceptor cyclobutanes, the primary intermediate is a 1,4-dipolar or zwitterionic species. researchgate.netrsc.org This intermediate is generated by the cleavage of a C-C bond within the strained four-membered ring, a process facilitated by the coordination of the Lewis acid. researchgate.net While typically too reactive for direct isolation, the existence of these dipolar intermediates is strongly supported by the nature of the products formed when they are trapped by various reactants. researchgate.net
In the context of cyclobutane synthesis, computational studies using Density Functional Theory (DFT) have been instrumental in characterizing reaction intermediates. For example, the stereoretentive synthesis of cyclobutanes from pyrrolidines has been shown to proceed through a 1,1-diazene intermediate, which then releases N₂ to form a 1,4-biradical species. acs.org This singlet biradical intermediate subsequently undergoes a barrierless ring closure to yield the final cyclobutane product. acs.org
For ligand substitution reactions of metal-dicarboxylate complexes, the key intermediate is a species where the dicarboxylate ligand is coordinated in a monodentate fashion. psu.edu During the acid-catalysed hydrolysis of carboplatin, the initial protonation of a carboxylate oxygen leads to the opening of the chelate ring, forming an intermediate where the cbdca ligand is bound to the platinum center through only one oxygen atom. psu.edu The formation of this ring-opened intermediate has been confirmed by studying the changing ¹H NMR spectrum of the reaction mixture over time. psu.edu The appearance of new signals corresponding to the now-free carboxylate arm provides direct evidence for this intermediate species before the complete loss of the ligand occurs. psu.edu Similarly, during Ring-Opening Metathesis Polymerization (ROMP), five-coordinate metallacyclobutane intermediates are formed, and rearrangements within these intermediates dictate the stereochemistry of the resulting polymer. mit.edu
Applications of Dimethyl Cyclobutane 1,1 Dicarboxylate in Advanced Organic Synthesis
Dimethyl Cyclobutane-1,1-dicarboxylate (B1232482) as a Strategic Building Block
The inherent ring strain and compact, three-dimensional geometry of the cyclobutane (B1203170) unit make it a valuable motif for introducing structural rigidity and complexity into larger molecules. Dimethyl cyclobutane-1,1-dicarboxylate provides a readily accessible entry point to this chemical space, enabling a variety of synthetic transformations.
The cyclobutane ring serves as a rigid scaffold, providing well-defined spatial arrangements for its substituents. This compound is a precursor to cyclobutane derivatives that are integral to complex, bioactive natural products and other sp³-enriched small molecules. acs.orgntu.ac.uk The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or transformed into other functional groups, providing handles for further elaboration. Synthetic strategies often leverage the cyclobutane core to control the orientation of appended chemical moieties, which is a critical aspect in the design of molecules with specific biological targets. The development of methods to synthesize polysubstituted cyclobutanes is crucial for expanding the accessible chemical space for drug discovery and materials science. nih.gov
Spirocycles, which contain two rings connected by a single common atom, and fused ring systems are prevalent in biologically important molecules. nih.gov The cyclobutane framework is a key component in the synthesis of these challenging architectural motifs.
Spirocyclic Systems: The synthesis of spirocyclic compounds containing a cyclobutane ring often involves intramolecular reactions or cycloadditions. nih.gov These structures are of significant interest in drug discovery because their rigidity results in well-defined exit vectors for substituents, influencing how a molecule interacts with its biological target. nih.gov While various methods exist, such as [2+2] cycloadditions, the functionalization of pre-existing spirocyclic cyclobutenes represents a powerful strategy for generating diverse and highly substituted spiro[3.n]alkanes. nih.govnih.gov
Fused Ring Systems: Fused ring systems involving cyclobutanes, such as bicyclo[3.2.0]heptanes and bicyclo[4.2.0]octanes, are commonly accessed through methods like [2+2] photocycloaddition reactions. nih.gov Alternative strategies include transition-metal-catalyzed "cut-and-sew" reactions, where a C-C bond in a cyclobutanone (B123998) is cleaved and reformed to build a new fused ring. nih.gov For instance, Rhodium-catalyzed reactions can construct fused [4.3.0] enones from cyclobutanone precursors. nih.gov Cascade reactions, such as an intramolecular Michael-aldol reaction, can also be employed to create polycyclic systems fused to a cyclobutane ring. u-fukui.ac.jp
| Synthetic Method | Target Ring System | Description |
| [2+2] Cycloaddition | Fused & Spirocyclic | Direct formation of a four-membered ring by the reaction of two alkene components. |
| Ring-Expanding Cycloisomerization | Fused | Rearrangement of alkylidenecyclopropane acylsilanes to yield bicyclic α-silyl ketones with a fused cyclobutane ring. nih.gov |
| "Cut-and-Sew" Reactions | Fused & Bridged | Transition-metal-catalyzed cleavage and reformation of C-C bonds in cyclic ketones to build new ring systems. nih.gov |
| Intramolecular Michael-Aldol Cascade | Fused | A sequence of reactions initiated by a Michael addition followed by an aldol (B89426) condensation to form a bicyclo[3.2.0]heptane structure. u-fukui.ac.jp |
| Catalytic Arylboration | Spirocyclic | A one-step process for the difunctionalization of spirocyclic cyclobutenes to create highly substituted spirocyclobutanes. nih.gov |
Controlling regio- and stereoselectivity is a central challenge in the synthesis of complex molecules. The defined geometry of the cyclobutane scaffold can be exploited to direct the outcome of chemical reactions. Developing synthetic methods for the direct, stereocontrolled preparation of substituted cyclobutanes is of great importance. ntu.ac.uk
One approach involves the ring contraction of larger rings, such as pyrrolidines, to stereospecifically form cyclobutanes. acs.orgntu.ac.uk This process can proceed through a 1,4-biradical intermediate, which rapidly cyclizes to form the four-membered ring, often with high stereoretention. ntu.ac.uk Another powerful strategy is the catalyst-controlled regiodivergent functionalization of bicyclo[1.1.0]butanes (BCBs). Depending on the catalyst system used (e.g., Rh(I) or Cu(II)), it is possible to achieve either α-selective or β′-selective hydrophosphination of acyl BCBs, leading to 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutanes, respectively, with excellent diastereoselectivity. nih.gov Such methods are crucial for selectively preparing different isomers from a common starting material, thereby expanding the diversity of available complex cyclobutane structures. nih.gov
Role in Pharmaceutical and Medicinal Chemistry Research
The cyclobutane-1,1-dicarboxylate motif, directly derived from its dimethyl ester, is a key structural component in medicinal chemistry, most notably in the field of cancer chemotherapy.
This compound is a critical precursor for the synthesis of the ligand used in Carboplatin, a second-generation platinum-based anticancer drug. researchgate.net Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) was developed as an analog to Cisplatin to reduce the severe side effects, such as nephrotoxicity. researchgate.net
The key to Carboplatin's modified profile is the replacement of Cisplatin's chloride ligands with the more stable, bidentate 1,1-cyclobutanedicarboxylate (CBDCA) ligand. The synthesis of this ligand often involves the reaction of dimethyl malonate with 1,3-dibromopropane, which forms the cyclobutane ring and the two ester groups, followed by hydrolysis to yield cyclobutane-1,1-dicarboxylic acid. This dicarboxylic acid is then reacted with a platinum complex to form Carboplatin. researchgate.net The CBDCA ligand's relative stability slows the drug's hydrolysis, altering its DNA binding kinetics and toxicity profile compared to Cisplatin.
The cyclobutane-1,1-dicarboxylate core is a valuable pharmacophore that can be modified to create new therapeutic agents with potentially improved efficacy and selectivity. researchgate.net Researchers have synthesized a variety of Carboplatin derivatives by introducing functional groups onto the cyclobutane ring of the CBDCA ligand. researchgate.net
The goal of these modifications is to enhance the compound's anticancer properties. For example, introducing substituents like 3-hydroxy or 3-oxo groups to the cyclobutane-1,1-dicarboxylate ligand can increase the electrophilicity of the complex, potentially accelerating the formation of DNA adducts and inducing apoptosis in cancer cells. Studies have shown that some of these new platinum(II) and platinum(IV) complexes exhibit superior cytotoxic activity against various cancer cell lines compared to the parent compound, Carboplatin. researchgate.net This line of research demonstrates the utility of the cyclobutane-1,1-dicarboxylate scaffold as a tunable platform for designing next-generation metallodrugs.
| Complex | Leaving Group | Effect of Modification | Reported In Vitro Activity (IC₅₀) |
| Carboplatin | Cyclobutane-1,1-dicarboxylate (CBDCA) | Baseline second-generation drug. | 12.4 µM (A549 cells) |
| Oxaliplatin | Oxalate | Different leaving group; broader activity against colorectal cancer. | 5.1 µM (HepG-2 cells) |
| Novel Pt(IV) Complex | 3-Oxo-CBDCA | Increased electrophilicity, enhanced cytotoxicity, and selectivity for cancer cells. | 3.2 µM (HepG-2 cells) |
| Novel Pt(IV) Complex | 3-Hydroxy-CBDCA | Improved solubility while maintaining high cytotoxicity. | 4.7 µM (A549 cells) |
Contributions to Polymer Chemistry and Materials Science
The rigid and well-defined stereochemistry of the cyclobutane ring makes it a compelling structural motif for the development of novel polymers. This compound and related cyclobutane derivatives serve as key building blocks, offering pathways to materials with enhanced thermal stability, unique mechanical properties, and improved sustainability profiles. Their incorporation into polymer backbones can lead to advanced materials that are inaccessible through the use of more flexible aliphatic or traditional aromatic monomers.
Monomeric Units for the Production of Advanced Polymeric Materials
The utility of cyclobutane-containing monomers in polymer science is well-established, with compounds like 1,4-cyclohexanedimethanol (B133615) (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) achieving commercial success as replacements for potentially hazardous monomers like bisphenol-A (BPA) in polyesters and polycarbonates. rsc.org These monomers impart excellent thermal, optical, and mechanical properties to the resulting polymers. rsc.org
Following this precedent, cyclobutane dicarboxylates and their derivatives are explored as monomeric units to introduce rigidity and specific stereochemistry into polymer chains. The cyclobutane ring possesses a unique semi-rigid character, distinct from the high rigidity of aromatic rings or the greater flexibility of other aliphatic rings. nih.govresearchgate.net This structural feature is critical for controlling the morphology and physical properties of the final polymeric material. The ester functionalities of this compound allow it to act as a monomer in polycondensation reactions, such as those used to produce polyesters and polyamides.
One advanced strategy involves the in situ formation of the cyclobutane ring during polymerization. The [2+2] photocycloaddition reaction of bifunctional monomers, such as bis-cinnamates, is a powerful method for preparing complex truxinate cyclobutane polymers. nih.gov This approach allows for the creation of well-defined polymeric structures where the cyclobutane unit is integral to the backbone, directly influencing the material's properties. nih.gov
Synthesis of Cyclobutane-Containing Polyesters and Polyamides
The synthesis of polyesters incorporating cyclobutane moieties can be achieved through various polymerization techniques. Conventional melt polymerization is a viable method, as demonstrated with the semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), which has been polymerized with various diacids to yield novel polyesters. rsc.org These materials exhibit glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C, showcasing the high thermal stability imparted by the cyclobutane ring. rsc.org
A more advanced and versatile technique is the solution-state [2+2] photopolymerization. nih.gov This method has been effectively used to synthesize a library of 42 distinct polyesters from bis-cinnamate monomers. nih.gov The reaction is typically initiated using a photosensitizer, such as thioxanthone, which avoids the use of heavy metals and aligns with goals for creating environmentally friendly polymers. nih.gov
Historically, this method faced challenges in achieving high molecular weights and controlling dispersity when performed in batch reactors. nih.gov However, recent research has shown that employing a continuous flow reactor significantly improves the polymerization process. This advancement decreases reaction times, increases polymer molecular weight, and lowers dispersity compared to traditional batch reactions, making the synthesis more scalable and efficient. nih.gov
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | Longer | Reduced |
| Polymer Molecular Weight | Lower | Increased |
| Dispersity (Đ) | Broader | Decreased (More Controlled) |
| Scalability | Limited | Readily Scalable |
Development of Bio-Renewable Building Blocks for Sustainable Materials
A significant area of research focuses on developing cyclobutane-containing monomers from renewable biomass sources as sustainable alternatives to petroleum-derived chemicals. nih.govresearchgate.net Concerns over the environmental impact and future availability of fossil fuels have driven the synthesis of building blocks from starting materials like sorbic acid and furfural (B47365). nih.govresearchgate.netacs.org
The clean and efficient [2+2] photocycloaddition reaction is a cornerstone of this "green chemistry" approach. nih.gov This reaction can be performed using energy-efficient and operator-friendly UV sources, such as commercial germicidal lamps (ECO-UV), to dimerize biomass-derived precursors into cyclobutane structures. nih.govacs.org
Key research findings in this area include:
Synthesis of CBDA-3 from Sorbic Acid: A novel cyclobutane-containing diacid, CBDA-3, was synthesized from sorbic acid. nih.govresearchgate.net This monomer exhibits excellent thermal stability and contains reactive C=C bonds that allow for further derivatization to tune polymer characteristics. nih.gov
Synthesis of CBDA-5 from Furfural: Another renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), was synthesized from furfural. acs.org The synthesis involves a Knoevenagel condensation followed by a solvent-free [2+2] photodimerization. Preliminary studies confirmed that CBDA-5 can be used to produce fully biobased polyesters. acs.org
These bio-renewable cyclobutane building blocks are positioned as promising sustainable substitutes for industrial diacids like terephthalic acid (used in PET) and adipic acid (used in Nylon 66). researchgate.net
| Building Block | Renewable Starting Material | Key Synthesis Method | Notable Properties |
|---|---|---|---|
| CBDA-3 | Sorbic Acid | [2+2] Photocycloaddition | Excellent thermal stability; Contains C=C bonds for further modification. nih.gov |
| CBDA-5 | Furfural | Knoevenagel Condensation & [2+2] Photodimerization | Semi-rigid structure; Confirmed for use in fully biobased polyesters. acs.org |
Advanced Spectroscopic and Computational Studies of Dimethyl Cyclobutane 1,1 Dicarboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of Dimethyl cyclobutane-1,1-dicarboxylate (B1232482) in solution. The symmetry of the molecule simplifies its spectra, but detailed analysis provides crucial information about its chemical environment and conformational dynamics. While a dedicated high-resolution spectral analysis for Dimethyl cyclobutane-1,1-dicarboxylate is not extensively published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues like Diethyl cyclobutane-1,1-dicarboxylate. nih.gov
The structure of this compound is characterized by a high degree of symmetry. The molecule possesses a plane of symmetry that runs through the C1 and C3 carbons of the cyclobutane (B1203170) ring. This results in the chemical equivalence of the two methyl groups, the two carbonyl groups, and the two methylene (B1212753) groups at the C2 and C4 positions.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:
A singlet for the six protons of the two equivalent methyl ester groups (-OCH₃).
A triplet corresponding to the four protons of the equivalent methylene groups at the C2 and C4 positions. These protons are coupled to the two protons on the C3 carbon.
A quintet (or triplet of triplets) for the two protons of the methylene group at the C3 position, which are coupled to the four protons on the C2 and C4 carbons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is anticipated to display five signals, corresponding to the five distinct carbon environments in the molecule:
The quaternary C1 carbon, to which the two carboxylate groups are attached.
The equivalent C2 and C4 methylene carbons.
The C3 methylene carbon.
The equivalent carbonyl carbons (C=O) of the ester groups.
The equivalent methyl carbons (-OCH₃) of the ester groups.
The following table outlines the predicted NMR data based on the compound's structure and known chemical shifts for similar functional groups.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | Ring CH₂ (C2, C4) | ~2.5 - 2.7 | Triplet (t) | 4H |
| ¹H NMR | Ring CH₂ (C3) | ~2.0 - 2.2 | Quintet (quint) | 2H |
| ¹H NMR | Ester CH₃ | ~3.7 | Singlet (s) | 6H |
| ¹³C NMR | Quaternary C (C1) | ~50 - 55 | ||
| ¹³C NMR | Ring CH₂ (C2, C4) | ~30 - 35 | ||
| ¹³C NMR | Ring CH₂ (C3) | ~15 - 20 | ||
| ¹³C NMR | Carbonyl (C=O) | ~170 - 175 | ||
| ¹³C NMR | Ester CH₃ | ~50 - 55 |
The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckered ring can undergo a rapid inversion process, where one puckered conformation converts to another. At room temperature, this inversion is typically fast on the NMR timescale. As a result, the observed NMR spectrum shows averaged signals for the axial and equatorial protons on the ring.
Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, can be used to study this conformational flexing. By lowering the temperature, the rate of ring inversion can be slowed down significantly. Below a certain temperature (the coalescence temperature), the inversion becomes slow enough that distinct signals for the axial and equatorial protons can be resolved. Such studies would allow for the determination of the energy barrier for the ring inversion process, providing valuable data on the conformational flexibility of the molecule.
Single Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of its conformation and intermolecular packing.
While a crystal structure for this compound itself is not publicly available, the structure of its parent compound, Cyclobutane-1,1-dicarboxylic acid, has been determined by X-ray diffraction, offering critical insights into the geometry of the cyclobutane-1,1-dicarboxylate core. researchgate.net The study revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net At low temperatures (20 K), the structure is ordered, providing a clear picture of the molecular geometry. researchgate.net
The following table summarizes the crystallographic data for Cyclobutane-1,1-dicarboxylic acid, which serves as a structural model for the ring system in the dimethyl ester derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₈O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.983(2) |
| b (Å) | 10.374(4) |
| c (Å) | 10.917(3) |
| β (°) | 101.19(3) |
| Volume (ų) | 664.8(4) |
| Z (molecules per unit cell) | 4 |
The X-ray analysis of Cyclobutane-1,1-dicarboxylic acid confirms that the four-membered ring is not planar. researchgate.net It adopts a puckered conformation, which is a characteristic feature of cyclobutane derivatives used to minimize torsional strain. acs.org In the ordered structure at low temperature, the ring's deviation from planarity is well-defined. researchgate.net The puckering can be described by a dihedral angle or by the displacement of one carbon atom from the plane formed by the other three. In the case of the parent acid, the C3 carbon is displaced from the plane of the other three ring atoms. researchgate.netresearchgate.net Interestingly, at room temperature, the electron density for this C3 carbon is disordered, suggesting a dynamic inversion between two puckered conformations in the solid state. researchgate.net
In the crystal structure of Cyclobutane-1,1-dicarboxylic acid, the dominant intermolecular force is hydrogen bonding. The carboxylic acid groups on adjacent molecules form strong hydrogen-bonded dimers, where two molecules are linked through O-H···O interactions. researchgate.net This is a very common packing motif for carboxylic acids.
For this compound, the crystal packing would be fundamentally different. Lacking the acidic protons, it cannot form these strong hydrogen bonds. Instead, its crystal packing would be governed by weaker intermolecular forces, such as dipole-dipole interactions between the polar ester groups and van der Waals forces. The arrangement of molecules in the crystal lattice would be optimized to maximize these weaker, less directional interactions.
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used for the identification and purity assessment of chemical compounds. In the case of this compound, mass spectrometry provides valuable information about its molecular weight and structural features through the analysis of its fragmentation patterns.
Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective method for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from any impurities based on its boiling point and interactions with the gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This ionization process results in the formation of a molecular ion ([M]+), which corresponds to the intact molecule with one electron removed. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C8H12O4), the expected molecular weight is approximately 172.18 g/mol . nih.gov
Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH3) or the methoxy (B1213986) group (-OCH3), leading to significant peaks in the spectrum. Cleavage of the cyclobutane ring is also a probable fragmentation route, which can occur in various ways to produce smaller hydrocarbon fragments. For instance, the related compound, dimethyl cyclobutane-1,2-dicarboxylate, shows prominent peaks at m/z values of 141, 140, and 112, which likely correspond to the loss of a methoxy group and subsequent rearrangements. nih.gov A similar fragmentation behavior would be anticipated for the 1,1-dicarboxylate isomer.
Mass spectrometry is also a crucial tool for assessing the purity of this compound. By using techniques like GC-MS, any volatile impurities present in a sample can be separated and individually identified by their mass spectra. The relative abundance of the peaks corresponding to the target compound and any impurities allows for a quantitative or semi-quantitative determination of purity. This is particularly important in synthetic chemistry to ensure that the desired product has been obtained and is free from starting materials, byproducts, or residual solvents. The purity of related compounds, such as diethyl cyclobutane-1,1-dicarboxylate, is often assessed by gas chromatography, which relies on the principles of separation that are also fundamental to GC-MS. sigmaaldrich.comsigmaaldrich.cn
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Notes |
| 172 | [C8H12O4]+ | Molecular Ion (M+) |
| 141 | [M - OCH3]+ | Loss of a methoxy group |
| 113 | [M - COOCH3]+ | Loss of a methoxycarbonyl group |
| 85 | [M - COOCH3 - CO]+ | Subsequent loss of carbon monoxide |
| 59 | [COOCH3]+ | Methoxycarbonyl cation |
Note: This table is predictive and based on general fragmentation patterns of esters and cyclobutane compounds. Actual experimental data may vary.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to investigate the properties and reactivity of molecules, offering insights that can complement experimental studies. For this compound, various computational methods can be employed to understand its electronic structure, conformational flexibility, and reaction pathways.
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to study the electronic structure of molecules. nih.govdtu.dk These calculations can provide detailed information about molecular orbitals, electron density distribution, and various spectroscopic properties.
For this compound, DFT calculations could be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The puckered nature of the cyclobutane ring is a key structural feature that can be accurately modeled. researchgate.net Furthermore, these calculations can elucidate the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions.
Ab initio calculations, which are based on first principles without the use of empirical parameters, can also be applied. nih.gov Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic structure information. While computationally more demanding than DFT, these methods can be valuable for benchmarking and for systems where electron correlation effects are particularly important. For instance, ab initio calculations have been successfully used to compute the structures and puckering angles of other silacyclobutane (B14746246) derivatives. researchgate.net
Table 2: Representative Electronic Properties of a Cyclobutane Derivative Calculated by DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.7 eV | Relates to the chemical stability and the energy of electronic transitions. |
| Dipole Moment | 2.1 D | Provides information about the polarity and intermolecular interactions of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes to show the type of data obtained from DFT calculations on a related cyclobutane system.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scienceopen.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape and dynamic processes of a molecule.
For this compound, MD simulations can be employed to explore its conformational space. The cyclobutane ring is not planar and can undergo a puckering motion. Additionally, the two methoxycarbonyl groups can rotate around the C-C single bonds. MD simulations can map out the potential energy surface associated with these motions, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.
Simulations can be performed in different environments, such as in the gas phase or in a solvent, to understand how intermolecular interactions affect the conformational preferences. The trajectories generated from MD simulations can be analyzed to calculate various properties, including radial distribution functions, root-mean-square deviations (RMSD), and time correlation functions, which provide insights into the structural and dynamic behavior of the molecule. nih.gov
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the theoretical prediction of reaction pathways and the characterization of transition states. growingscience.com For this compound, these methods can be used to study its reactivity in various chemical transformations.
DFT calculations are widely used to map the potential energy surface of a reaction. By identifying the stationary points—reactants, products, intermediates, and transition states—the entire reaction pathway can be elucidated. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This approach has been used to study the mechanism of stereospecific synthesis of cyclobutanes. acs.org
For example, the hydrolysis of the ester groups in this compound could be modeled to understand the reaction mechanism under acidic or basic conditions. Computational methods could identify the transition state structures for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and calculate the corresponding activation barriers. Similarly, the thermal decomposition or rearrangement reactions of the cyclobutane ring could be investigated to predict the likely products and the conditions required for these transformations. Such theoretical studies can provide valuable guidance for the design of new synthetic routes and for understanding the stability of the molecule.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic and Green Synthetic Routes for Dimethyl Cyclobutane-1,1-dicarboxylate (B1232482)
The development of efficient and environmentally benign methods for constructing the cyclobutane (B1203170) core is a primary focus of modern organic synthesis. Future research is moving beyond traditional methods towards catalytic and green chemical approaches to access dimethyl cyclobutane-1,1-dicarboxylate and its derivatives.
A significant area of advancement lies in the use of photocatalysis . Visible-light photocatalysis, employing catalysts such as Ruthenium(II) bipyridyl complexes (Ru(bipy)₃Cl₂), has been shown to facilitate [2+2] enone cycloadditions with excellent diastereoselectivity. This method operates under mild conditions and utilizes low-energy visible light, representing a greener alternative to high-energy UV irradiation. The proposed mechanism involves a photogenerated Ru(I) complex that promotes a one-electron reduction of the substrate, initiating a radical anion cycloaddition pathway. Sequential photocatalytic strategies are also emerging, where an initial [2+2] photocycloaddition is followed by a photoredox-catalyzed modification, allowing for the rapid assembly of complex and sterically congested cyclobutane scaffolds.
Lewis acid catalysis also presents a promising avenue. Triflic imide (Tf₂NH) and various aluminum Lewis acids have demonstrated catalytic activity in the [2+2] cycloaddition of silyl (B83357) enol ethers with α,β-unsaturated esters to produce donor-acceptor cyclobutanes. Furthermore, the combination of chiral acid catalysts with visible-light irradiation enables highly enantioselective [2+2] photocycloadditions, yielding products that can be transformed into valuable natural products.
Biocatalysis, using enzymes to perform stereoselective synthesis, and mechanochemistry, using mechanical force to drive reactions, represent nascent but potentially transformative green synthetic routes that remain to be explored for this specific compound.
| Synthesis Strategy | Catalyst/Energy Source | Key Advantages |
| Visible-Light Photocatalysis | Ru(bipy)₃Cl₂ | Mild conditions, high diastereoselectivity, uses visible light. |
| Lewis Acid Catalysis | Triflic imide (Tf₂NH), Al-Lewis Acids | Good yields, high diastereoselectivity for donor-acceptor cyclobutanes. |
| Chiral Acid-Catalyzed Photocycloaddition | Chiral Phosphoramide Organocatalyst | High enantioselectivity and diastereoselectivity. |
| Aqueous-Phase Synthesis | Brønsted Acid / Photoredox Catalysis | Utilizes water as a solvent, aligning with green chemistry principles. |
Exploration of Unprecedented Reactivity Modes and Transformations
The inherent ring strain of the cyclobutane core in this compound makes it a substrate for unique chemical transformations that are not accessible to acyclic or larger-ring analogues.
One of the most novel areas of exploration is mechanochemistry , where the application of mechanical force can selectively cleave the cyclobutane ring. By incorporating the cyclobutane motif into a polymer chain, researchers have demonstrated that ultrasonic force can induce a controlled cycloreversion. This force-induced reactivity, distinct from thermal or photochemical methods, opens up possibilities for creating stress-responsive materials and performing selective chemical transformations.
Ring-Opening Polymerization (ROP) is another emerging frontier. While not yet demonstrated for this compound itself, related cyclobutanol (B46151) precursors have been shown to undergo a novel palladium-catalyzed ROP that proceeds through the cleavage of a C(sp³)–C(sp³) bond. This strategy, which relies on β-carbon elimination from a bifunctional cyclobutanol, could potentially be adapted to derivatives of this compound to create novel polyesters with unique properties derived from the cyclobutane backbone.
Furthermore, the compound's structure as a donor-acceptor cyclobutane allows it to act as a masked 1,4-dipole. In the presence of a Lewis acid catalyst, it can undergo formal [4+2] and [4+4] cycloaddition reactions with various partners, such as silyl enol ethers or anthranils, to construct complex heterocyclic and eight-membered ring systems. This reactivity provides a powerful tool for rapidly building molecular complexity from a simple starting block.
Integration into Sustainable and Circular Economy Chemical Processes
The integration of this compound into sustainable and circular economic models is a key area of future research, focusing on both renewable sourcing and end-of-life solutions for derived materials.
A primary strategy is the development of bio-based synthetic routes . Research has shown that related cyclobutane dicarboxylic acids (CBDAs) can be synthesized from renewable, biomass-derived feedstocks such as furfural (B47365) and sorbic acid. researchgate.netnih.gov These syntheses often employ green methods like solvent-free [2+2] photodimerization. researchgate.net By establishing a pathway from biomass to this compound, the resulting chemicals and materials can be classified as bio-based, reducing reliance on petrochemicals. For instance, the terpene myrtenal, an inexpensive biorenewable feedstock, has been successfully used to create chiral cyclobutane derivatives. acs.org
In the context of a circular economy , the focus is on creating materials, particularly polymers, that can be chemically recycled. There is a precedent for using cyclobutane monomers in high-performance copolyesters that are derived from the upcycling of waste plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net A future direction would be to design polyesters based on this compound that can be efficiently depolymerized back to the monomer. This monomer could then be recovered, purified, and repolymerized, creating a closed-loop system that minimizes waste and preserves the value of the chemical building block. The unique reactivity of the cyclobutane ring could potentially be exploited to facilitate this chemical recycling under specific conditions.
| Sustainability Approach | Description | Potential Impact |
| Bio-based Synthesis | Synthesis from renewable feedstocks like furfural, sorbic acid, or terpenes. researchgate.netnih.govacs.org | Reduces fossil fuel dependence; creates sustainable, bio-based materials. |
| Circular Polymer Design | Development of polyesters that can be chemically recycled back to the cyclobutane monomer. | Enables a closed-loop system, reducing plastic waste and promoting a circular economy. |
| Upcycling Integration | Using the monomer in conjunction with building blocks recovered from waste plastics (e.g., PET). researchgate.net | Creates higher-value materials from plastic waste streams. |
Expansion of Applications in Niche and High-Value Chemical Industries
While already valuable, future research aims to expand the applications of this compound into new niche and high-value sectors.
The most significant high-value application is in the pharmaceutical industry . The parent compound, cyclobutane-1,1-dicarboxylic acid, is a critical precursor for the synthesis of Carboplatin, a second-generation platinum-based anticancer drug used to treat a variety of cancers. rsc.org The unique, rigid scaffold of the cyclobutane ring is of growing interest in medicinal chemistry, where it is used as a conformationally restricted isostere for propyl groups in drug design, potentially leading to improved pharmacological properties. researchgate.net
In the fragrance and personal care industry , isomers such as cis-1,2-cyclobutanedicarboxylic acid dimethyl ester are utilized as fragrance components in perfumes and as flavoring agents in soaps due to their pleasant, fruity aroma. nih.gov This suggests a potential market for this compound or its derivatives in this sector, pending olfactory evaluation.
Within the polymer industry , beyond the potential for novel polyesters, related diesters find use as specialty plasticizers, which improve the flexibility and workability of polymers. nih.gov As new high-performance polymers are developed, the incorporation of the rigid cyclobutane unit could impart unique thermal and mechanical properties, opening applications in advanced materials. The synthesis of bioactive natural products, such as cyclobutane lignans (B1203133) with potent antifungal and antiviral activities, represents another high-value application where the compound can serve as a key synthetic intermediate.
Synergistic Approaches Combining Experimental Discovery with Advanced Computational Modeling
The synergy between experimental synthesis and advanced computational modeling is accelerating the exploration of this compound. This integrated approach allows for a deeper understanding of the compound's behavior and provides predictive power for designing new reactions and materials.
Density Functional Theory (DFT) calculations have become indispensable for elucidating complex reaction mechanisms. For example, DFT studies have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, explaining the stereoretentive outcome by showing that the barrierless collapse of a 1,4-biradical intermediate is faster than bond rotation. researchgate.net Such calculations can rationalize why certain catalysts or reaction conditions favor specific isomers and can predict the viability of new synthetic routes before they are attempted in the lab. DFT has also been used to support the observed selectivity in gold-catalyzed cyclizations of cyclobutane derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl cyclobutane-1,1-dicarboxylate, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via cyclobutane ring formation using [2+2] photocycloaddition of dimethyl acetylenedicarboxylate derivatives under UV irradiation. Key factors include solvent polarity (e.g., acetonitrile vs. toluene), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of dienophiles .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns cyclobutane ring protons (δ 2.5–3.5 ppm) and ester carbonyls (δ 165–170 ppm). Ring strain causes distinct splitting patterns .
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and cyclobutane C-H bending (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 187.0970) and fragmentation patterns .
Q. How can researchers mitigate steric hindrance during functionalization of the cyclobutane ring?
- Methodological Answer : Steric effects are minimized by using bulky directing groups (e.g., tert-butyl esters) to pre-organize reactants. Computational modeling (DFT) predicts favorable attack angles, while microwave-assisted synthesis reduces reaction time and side products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclobutane derivatization?
- Methodological Answer : Discrepancies arise from solvent-dependent catalyst activation (e.g., Pd(OAc)₂ vs. RuCl₃). Systematic factorial design (e.g., 2³ experiments) isolates variables like solvent polarity, temperature, and ligand ratios. Meta-analysis of published datasets using tools like RevMan identifies outliers and reconciles mechanistic hypotheses .
Q. How can computational methods predict optimal reaction conditions for cyclobutane ring-opening reactions?
- Methodological Answer : Retrosynthesis tools (e.g., PISTACHIO, Reaxys) prioritize pathways based on atom economy and step count. Molecular dynamics simulations (AMBER) model transition states to predict regioselectivity in Diels-Alder reactions. Machine learning (AlphaFold2) optimizes enzyme-catalyzed asymmetric syntheses .
Q. What role does cyclobutane ring strain play in photochemical vs. thermal reactivity?
- Methodological Answer : Ring strain (~110 kJ/mol) enhances photochemical [2+2] cycloreversion but stabilizes thermal rearrangements. Time-resolved UV-Vis spectroscopy tracks intermediate diradicals, while Arrhenius plots quantify activation barriers. Contrasting behaviors are observed in Norrish-Type II reactions under varying wavelengths .
Q. How do isotopic labeling studies elucidate metabolic pathways of cyclobutane derivatives in biological systems?
- Methodological Answer : ¹⁴C-labeled this compound is incubated with liver microsomes. LC-MS/MS traces metabolites (e.g., hydrolyzed dicarboxylic acids), while PET imaging maps biodistribution in model organisms. Compartmental pharmacokinetic models quantify hepatic clearance vs. renal excretion .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches validate cyclobutane derivative stability in long-term storage studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) employs ANOVA to compare degradation rates. Principal component analysis (PCA) correlates impurity profiles (HPLC) with storage conditions. QbD (Quality by Design) principles define critical parameters (e.g., moisture content) .
Q. How can quantum mechanical calculations rationalize unexpected regioselectivity in cyclobutane functionalization?
- Methodological Answer : DFT (B3LYP/6-311+G**) calculates Fukui indices to identify nucleophilic/electrophilic sites. NCI (Non-Covalent Interaction) plots visualize steric clashes, while NBO analysis quantifies hyperconjugative stabilization in transition states .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 45–47°C | DSC | |
| LogP (Octanol-Water) | 1.2 ± 0.3 | Shake-Flask/Chromatography | |
| UV λmax (MeOH) | 254 nm | UV-Vis Spectroscopy | |
| Ring Strain Energy | ~110 kJ/mol | DFT Calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
